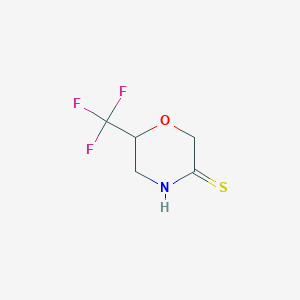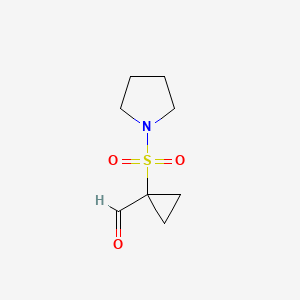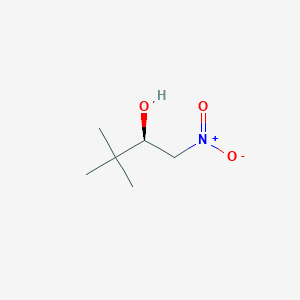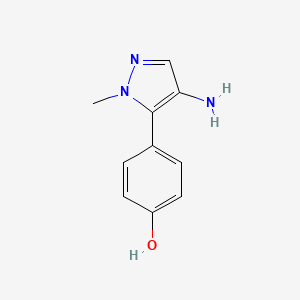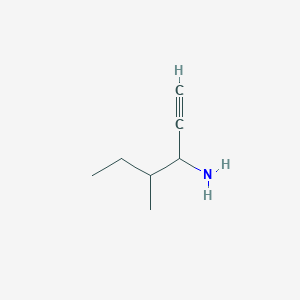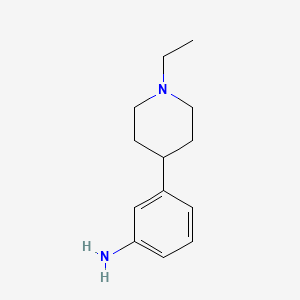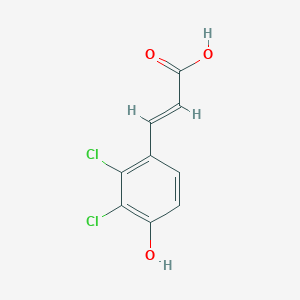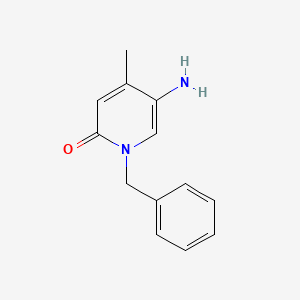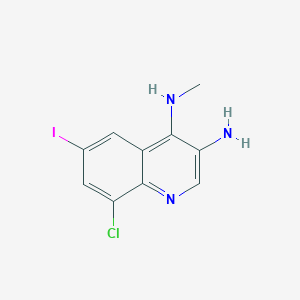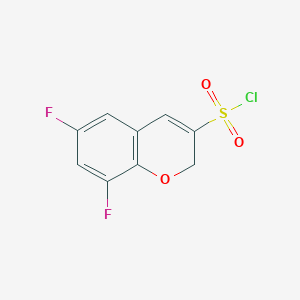![molecular formula C10H16O3 B13154554 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carboxylic acid functional group. This compound is part of the norbornane family, which is known for its rigid and strained ring system. The presence of the methoxymethyl group adds to its chemical versatility, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The starting materials often include a diene and a dienophile, which react under thermal or catalytic conditions to form the bicyclic structure. The methoxymethyl group can be introduced through subsequent functionalization steps, such as alkylation or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The methoxymethyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, contributing to its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, affecting its reactivity and applications.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: The ester form of the compound, which has different solubility and reactivity properties.
Uniqueness
The presence of the methoxymethyl group in 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid enhances its chemical reactivity and versatility, making it a valuable compound for various applications. Its unique structure allows for specific interactions in biological systems and provides opportunities for the development of novel materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-13-6-10(9(11)12)5-7-2-3-8(10)4-7/h7-8H,2-6H2,1H3,(H,11,12) |
Clave InChI |
HGBFIPRINDYALZ-UHFFFAOYSA-N |
SMILES canónico |
COCC1(CC2CCC1C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


